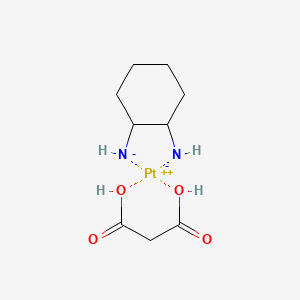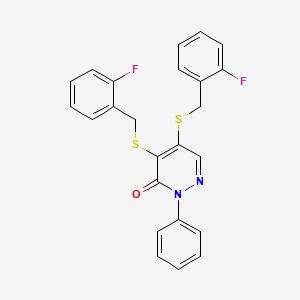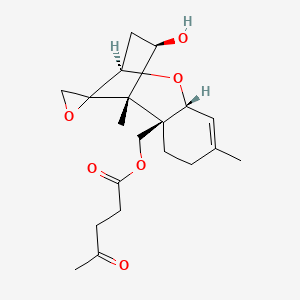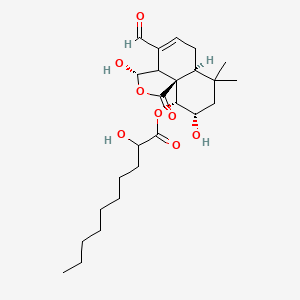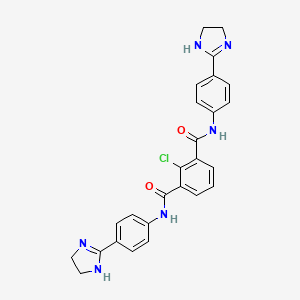
2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde is an aromatic compound with a unique structure that includes bromine, hydroxyl, methoxy, and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a precursor compound, such as 4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde, using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: 2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarboxylic acid.
Reduction: 2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dimethanol.
Substitution: 2-Amino-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde.
Scientific Research Applications
2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in multiple pathways, including:
Electrophilic Aromatic Substitution: The bromine atom can act as an electrophile, facilitating substitution reactions on the aromatic ring.
Redox Reactions: The hydroxyl and aldehyde groups can undergo oxidation and reduction, respectively, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
2-Bromoanisole: Contains a bromine and methoxy group but lacks the hydroxyl and aldehyde groups.
Properties
CAS No. |
7471-59-2 |
|---|---|
Molecular Formula |
C9H7BrO5 |
Molecular Weight |
275.05 g/mol |
IUPAC Name |
2-bromo-4,6-dihydroxy-5-methoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H7BrO5/c1-15-9-7(13)4(2-11)6(10)5(3-12)8(9)14/h2-3,13-14H,1H3 |
InChI Key |
DQJMGQMKKWVSME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1O)C=O)Br)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)
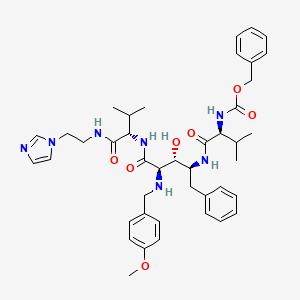
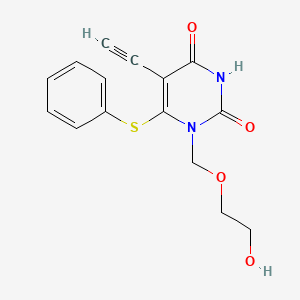

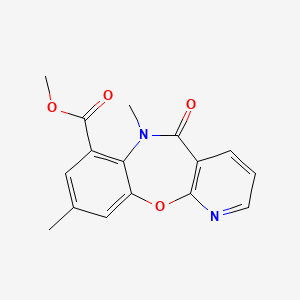
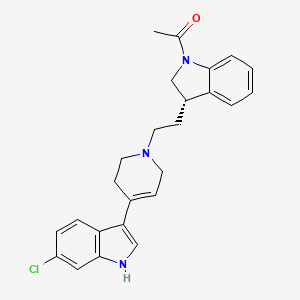


![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)
